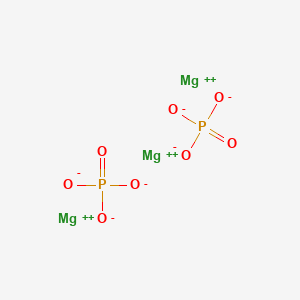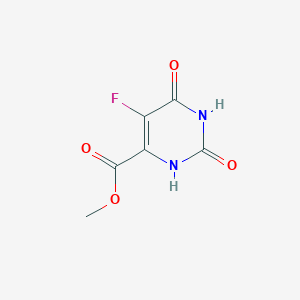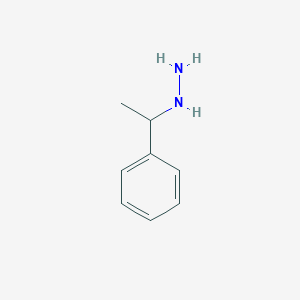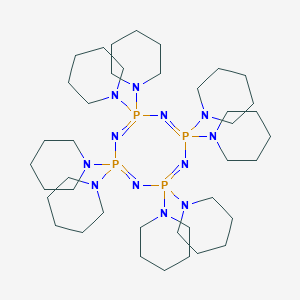
2,2,4,4,6,6,8,8-Octa(1-piperidinyl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetraazatetraphosphocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6,8,8-Octa(1-piperidinyl)-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraazatetraphosphocine, commonly known as OAP-8, is a novel compound that has gained significant attention in the field of scientific research. OAP-8 is a phosphorus-containing compound that exhibits unique properties, making it a promising candidate for various applications in different fields.
Mécanisme D'action
The exact mechanism of action of OAP-8 is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in DNA synthesis and repair, leading to cell death. OAP-8 has also been shown to induce oxidative stress and disrupt cellular signaling pathways.
Effets Biochimiques Et Physiologiques
OAP-8 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that OAP-8 can induce apoptosis in cancer cells, inhibit bacterial growth, and reduce viral replication. Additionally, OAP-8 has been shown to have antioxidant properties and can reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
OAP-8 has several advantages for lab experiments, including its stability and ease of synthesis. However, OAP-8 is highly toxic and requires careful handling and disposal. Additionally, the complex synthesis process and the lack of commercially available OAP-8 can make it challenging to obtain for research purposes.
Orientations Futures
There are several potential future directions for OAP-8 research. One area of interest is the development of OAP-8-based anticancer drugs. Further research is needed to determine the optimal dosage and delivery method for OAP-8. Additionally, studies are needed to investigate the potential use of OAP-8 in other areas, such as agriculture and material science. Finally, the development of new synthesis methods for OAP-8 may improve its availability and reduce the cost of production.
Conclusion:
In summary, OAP-8 is a novel phosphorus-containing compound that has shown promising results in various fields of scientific research. Its unique properties make it a promising candidate for the development of new drugs, catalysts, and agricultural products. Although further research is needed to fully understand its mechanism of action and potential applications, OAP-8 has the potential to make significant contributions to the scientific community.
Méthodes De Synthèse
OAP-8 is synthesized via a multistep process involving the reaction of piperidine with phosphorus oxychloride, followed by the addition of ammonia and further reaction with phosphorus trichloride. The final product is obtained through purification and isolation steps. The synthesis of OAP-8 is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
OAP-8 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, OAP-8 has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, OAP-8 has been investigated for its potential use as an antibacterial and antiviral agent. In agriculture, OAP-8 has been studied for its ability to improve crop yields and reduce the use of pesticides. In material science, OAP-8 has been explored for its use as a catalyst in chemical reactions.
Propriétés
Numéro CAS |
1678-55-3 |
|---|---|
Nom du produit |
2,2,4,4,6,6,8,8-Octa(1-piperidinyl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetraazatetraphosphocine |
Formule moléculaire |
C40H80N12P4 |
Poids moléculaire |
853 g/mol |
Nom IUPAC |
2,2,4,4,6,6,8,8-octa(piperidin-1-yl)-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C40H80N12P4/c1-9-25-45(26-10-1)53(46-27-11-2-12-28-46)41-54(47-29-13-3-14-30-47,48-31-15-4-16-32-48)43-56(51-37-21-7-22-38-51,52-39-23-8-24-40-52)44-55(42-53,49-33-17-5-18-34-49)50-35-19-6-20-36-50/h1-40H2 |
Clé InChI |
ODNIINMHKKAIBD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)P2(=NP(=NP(=NP(=N2)(N3CCCCC3)N4CCCCC4)(N5CCCCC5)N6CCCCC6)(N7CCCCC7)N8CCCCC8)N9CCCCC9 |
SMILES canonique |
C1CCN(CC1)P2(=NP(=NP(=NP(=N2)(N3CCCCC3)N4CCCCC4)(N5CCCCC5)N6CCCCC6)(N7CCCCC7)N8CCCCC8)N9CCCCC9 |
Synonymes |
2,2,4,4,6,6,8,8-octakis(1-piperidyl)-1,3,5,7-tetraza-2$l^{5},4$l^{5},6 $l^{5},8$l^{5}-tetraphosphacycloocta-1,3,5,7-tetraene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



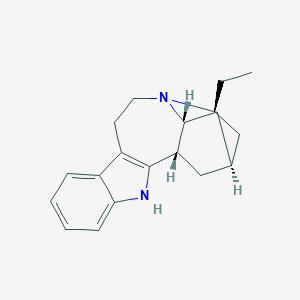

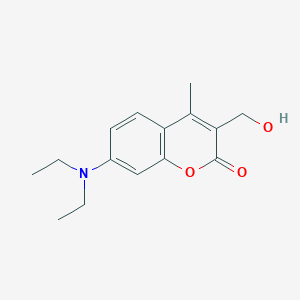
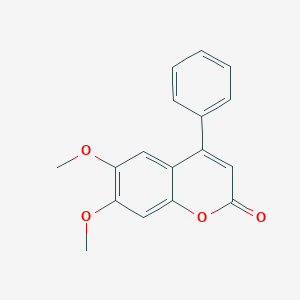
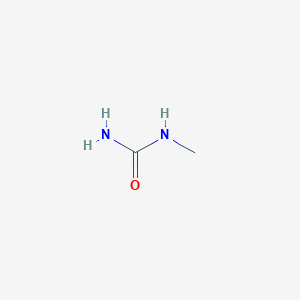
![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)
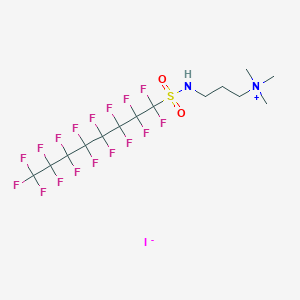
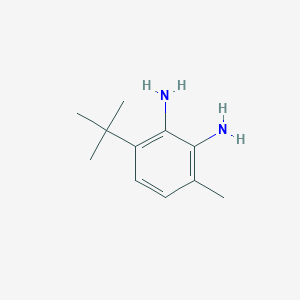
![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)
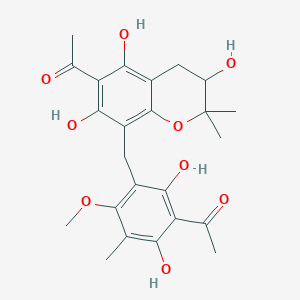
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
